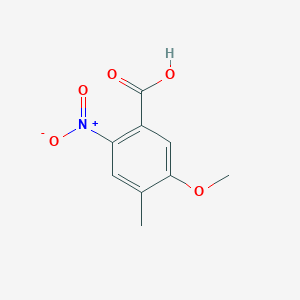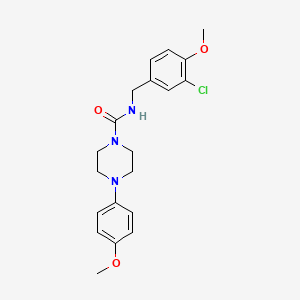
(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated compounds often involves cross-coupling reactions, which are pivotal in forming carbon-carbon bonds between different aryl groups. A practical synthesis method for related halogenated biphenyls, like 2-Fluoro-4-bromobiphenyl, employs cross-coupling reactions using palladium catalysts and phenylboronic acid, although this specific method highlights the challenges of cost and handling of toxic materials in large-scale production (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of "(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one" is characterized by the presence of halogen atoms, which significantly influence its electronic distribution and molecular geometry. Halogen...halogen interactions, especially involving bromine atoms, play a crucial role in the crystal packing and stability of such compounds, as observed in various organic crystals (Tothadi et al., 2013).
Chemical Reactions and Properties
Halogenated compounds participate in diverse chemical reactions, including but not limited to nucleophilic substitution and elimination reactions. The presence of fluorine, chlorine, and bromine atoms can significantly alter the reactivity and selectivity of these compounds towards various reagents. The Lewis acidity of molecular and solid group 13 halides, such as aluminium chlorofluoride (ACF), showcases the impact of halogenation on the reactivity of compounds, offering insights into potential catalytic applications of similarly structured molecules (Krahl & Kemnitz, 2006).
Physical Properties Analysis
The incorporation of halogens into organic molecules has a profound effect on their physical properties, such as melting and boiling points, solubility, and stability. The unique combination of halogens in "(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one" likely contributes to distinctive physical properties that could be leveraged in material science for developing novel materials with specialized applications.
Chemical Properties Analysis
Halogen atoms in the compound contribute to its chemical properties, including its reactivity, polarity, and potential interactions with other molecules. The synthesis and application of fluorinated compounds, in particular, highlight the role of fluorine in enhancing chemical stability and modifying reactivity, which could be relevant for the design and development of new pharmaceuticals or agrochemicals with improved performance (Moskalik, 2023).
Applications De Recherche Scientifique
Structural Characterization and Spectroscopic Analysis
The compound has been structurally characterized using various spectroscopic techniques like FTIR, proton NMR, UV-Visible, and density functional theory (DFT). These studies provide a detailed understanding of the compound's molecular structure and properties, which are crucial for its potential applications in scientific research (Bhumannavar, 2021).
Crystal Structure and Molecular Analysis
Research has been conducted to analyze the crystal structure of related compounds, focusing on the dihedral angles between phenyl rings and intermolecular interactions. Such studies are essential in understanding the physical and chemical behavior of the compound, which can be significant in materials science and pharmaceutical research (Atioğlu et al., 2019).
Synthesis and Hirshfeld Surface Studies
Synthesis techniques, like the Claisen-Schmidt condensation reaction, have been employed to create chalcone derivatives of this compound. Understanding the synthesis process and subsequent Hirshfeld surface studies help in exploring its potential applications in various fields including organic chemistry and material science (Salian et al., 2018).
Nonlinear Optical Properties
The compound's derivatives have been studied for their nonlinear optical (NLO) properties. This research is crucial for the development of new materials for optical applications, such as in photonics and telecommunications (Shruthi et al., 2017).
Quantum Chemical Analysis
Quantum chemical investigations on this compound focus on molecular geometry, electronic properties, and HOMO-LUMO energy gap using density functional theory. Such studies are significant in the field of computational chemistry, aiding in the understanding of the electronic structure and properties of the compound (Zaini et al., 2018).
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFO/c16-11-6-4-10(5-7-11)15(19)9-8-12-13(17)2-1-3-14(12)18/h1-9H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCDJXDHLAVEC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)
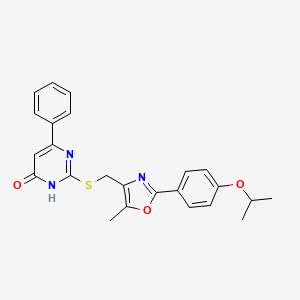
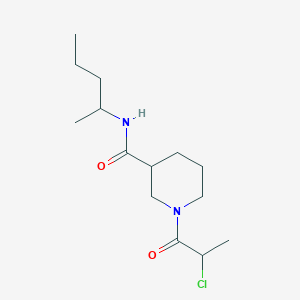
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2480503.png)
![2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2480505.png)
![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)
![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)
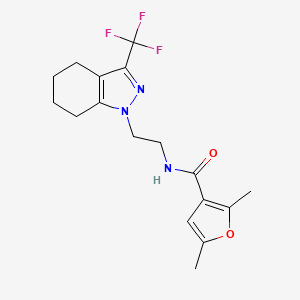
![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)

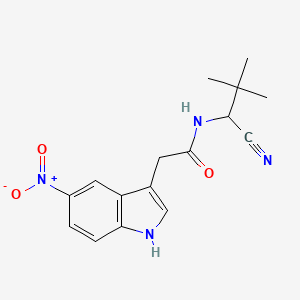
![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)
